molecular formula C8H6BrFN2 B13025154 3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine

3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13025154
M. Wt: 229.05 g/mol
InChI Key: KCXREODXTGMVQU-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 2231675-85-5) is a high-value heterocyclic building block of significant interest in pharmaceutical and agrochemical research. This compound features a pyrrolo[3,2-b]pyridine core, a privileged scaffold in medicinal chemistry known for its resemblance to purine bases, which allows it to interact with a wide range of biological targets. The specific molecular formula is C8H6BrFN2 . The strategic substitution pattern on this scaffold is key to its utility. The bromine atom at the 3-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, enabling the rapid exploration of structure-activity relationships. The fluorine atom at the 6-position is a common bioisostere that can influence the molecule's electronic properties, metabolic stability, and membrane permeability. Furthermore, the methyl group on the nitrogen atom protects the pyrrole ring and can fine-tune the compound's lipophilicity and overall pharmacokinetic profile. As a research chemical, it is strictly for use in non-medical purposes within industrial or scientific research environments . Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules. Its applications are particularly prominent in the discovery and development of new kinase inhibitors, epigenetic modulators, and other targeted therapeutic agents. The presence of multiple reactive sites makes it an ideal candidate for constructing combinatorial libraries or for use in parallel synthesis to efficiently generate a diverse set of analogs for biological screening.

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

3-bromo-6-fluoro-1-methylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H6BrFN2/c1-12-4-6(9)8-7(12)2-5(10)3-11-8/h2-4H,1H3

InChI Key

KCXREODXTGMVQU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=N2)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and pyrrole derivatives.

    Introduction of the bromine substituent: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the fluorine substituent: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Introduction of the methyl group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling or Heck coupling to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that 3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine exhibits significant biological activity. Its interactions with various biological targets have been studied extensively, leading to insights into its potential therapeutic uses. Some notable applications include:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The specific halogenation pattern in this compound may enhance its effectiveness against certain cancer types .
  • Enzyme Inhibition : This compound has been explored for its potential as an enzyme inhibitor, particularly in the context of protein kinases. Such activity is crucial for developing targeted therapies in oncology .

Synthetic Applications

In addition to its biological applications, this compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. Notably:

  • Building Block for Pharmaceuticals : The compound is often utilized as an intermediate in the synthesis of novel pharmaceutical agents due to its ability to interact effectively with biological targets .

Several studies have documented the applications and effects of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Enzyme Inhibition Studies : Research focused on its role as a protein kinase inhibitor highlighted its potential in treating diseases where kinase activity is dysregulated .

These findings underscore the compound's potential as a lead structure for drug development.

Mechanism of Action

The mechanism of action of 3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s activity and properties are influenced by substituent positions and types. Below is a comparative analysis with structurally related pyrrolo[3,2-b]pyridine derivatives:

Table 1: Structural Comparison of Pyrrolo[3,2-b]pyridine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Applications/Notes
3-Bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine Br (3), F (6), CH₃ (1) C₈H₆BrFN₂ 229.05 Not Provided Potential kinase inhibitor
7-Bromo-1H-pyrrolo[3,2-b]pyridine Br (7) C₆H₄BrN₂ 183.01 1190318-63-8 Building block for drug synthesis
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Br (6), CH₃ (2) C₈H₇BrN₂ 211.06 1190319-51-7 Intermediate in organic synthesis
6-Fluoro-1H-pyrrolo[3,2-b]pyridine F (6) C₇H₅FN₂ 136.13 1190320-33-2 Research reagent
4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Br (4), F (5) C₆H₃BrFN₂ 200.00 1260387-09-4 Pharmacological studies
Key Observations:
  • Substituent Position: Bromine at position 3 (target compound) vs.
  • Halogen Effects: Fluorine at position 6 enhances metabolic stability compared to non-fluorinated analogs (e.g., CAS: 1190320-33-2) .
  • Methyl Group : The 1-methyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to unmethylated analogs like 6-fluoro-1H-pyrrolo[3,2-b]pyridine (logP ~1.2) .

Pharmacological Activity

For example:

  • Fyn Kinase Inhibition: Substituted pyrrolo[3,2-b]pyridines with bromine/fluorine substituents show nanomolar IC₅₀ values against Fyn kinase, critical in cancer and Alzheimer’s pathways .
  • Selectivity : Methyl substitution (e.g., 1-methyl) may reduce off-target effects compared to bulkier groups, as seen in 6-bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine (CAS: 108281-78-3), where methyl enhances selectivity .

Biological Activity

3-Bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C8H6BrFN2
  • Molecular Weight : 229.05 g/mol
  • CAS Number : 2231675-85-5
  • IUPAC Name : this compound

The compound is characterized by the presence of bromine and fluorine substituents on the pyrrole ring, which significantly influence its chemical reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step reactions that yield high purity and yield. Common methods include:

  • Starting Materials : Precursors such as 1-methylpyrrole and appropriate halogenating agents.
  • Reagents : Use of solvents like DMF or DMSO under controlled temperatures.
  • Yield : Reports indicate yields exceeding 80% in optimized conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that this compound shows potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical)5.0
HCT116 (colon)7.5
A375 (melanoma)6.0

The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits COX enzymes, which play a key role in the inflammatory process:

CompoundCOX-2 IC50 (µM)Reference
3-Bromo-6-fluoro0.04
Celecoxib0.04

These findings suggest that it may serve as a potential therapeutic agent in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The unique combination of halogen substituents and the methyl group contributes to the compound's biological activity. SAR studies indicate that:

  • The presence of fluorine enhances lipophilicity and bioavailability.
  • Bromine contributes to the compound’s ability to form stable interactions with target proteins.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential as an effective anticancer agent.
  • Mechanistic Studies : Research involving molecular docking simulations has elucidated binding interactions with CDK2 and COX enzymes, supporting the observed biological activities.

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